molecular formula C3Cl4F2O2 B1661005 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane CAS No. 87075-01-2

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane

Cat. No.: B1661005
CAS No.: 87075-01-2
M. Wt: 247.8 g/mol
InChI Key: IHFHXHCEXDIKMG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is a chemical compound with the molecular formula C3Cl4F2O2 and a molecular weight of 247.84 g/mol It is characterized by the presence of four chlorine atoms and two fluorine atoms attached to a 1,3-dioxolane ring

Mechanism of Action

Mode of Action

It’s known that the compound has a dominant s⋯o chalcogen bond . This bond could potentially influence its interaction with its targets and the resulting changes.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s behavior. For instance, 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is stored at ambient temperature , which might be crucial for maintaining its stability and efficacy.

Preparation Methods

The synthesis of 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetrachloroethylene with difluoroacetic acid in the presence of a catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

4,4,5,5-tetrachloro-2,2-difluoro-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4F2O2/c4-1(5)2(6,7)11-3(8,9)10-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFHXHCEXDIKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(O1)(F)F)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544904
Record name 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87075-01-2
Record name 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 360 mL "Hastelloy" C shaker tube was charged with 113 g (0.5 mole) of tetrachloroethylene carbonate, sealed under nitrogen, cooled in a dry ice acetone mixture, evacuated, flushed with nitrogen, reevacuated and charged with 18 g (0.9 mole) of hydrogen fluoride and 194 g (1.8 mole) of sulfur tetrafluoride. The tube was agitated for 10 hours at 200° C. The tube was next chilled in an ice-water bath and then slowly vented to remove the excess SF4 and HF. The product was dumped from the tube into wet ice and allowed to stand a day. The organic phase was separated from the aqueous phase in a polyethylene separatory funnel, then stirred with a 30% aqueous solution of potassium carbonate to neutralize free acid. The product was dried over potassium carbonate and distilled at a reduced pressure. It boils at 126° C. at atmospheric pressure. The best yield of 4,4,5,5-tetrachloro-2,2,-difluoro-1,3-dioxolane was 73%. Infrared and nuclear magnetic resonance (NMR) spectra support the chemical structure (4) of this dioxolane.
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
194 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
Reactant of Route 3
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane

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